molecular formula C18H9I3 B13385224 1,5,9-Triiodotriphenylene

1,5,9-Triiodotriphenylene

Cat. No.: B13385224
M. Wt: 606.0 g/mol
InChI Key: PKWVEKBTOHDNBR-UHFFFAOYSA-N
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Description

1,5,9-Triiodotriphenylene is a chemical compound with the molecular formula C18H9I3. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, where three hydrogen atoms are replaced by iodine atoms at the 1, 5, and 9 positions. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,9-Triiodotriphenylene can be synthesized through a multi-step process One common method involves the iodination of triphenyleneThis can be achieved using reagents such as iodine and an oxidizing agent like nitric acid or a halogen carrier like iodine monochloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5,9-Triiodotriphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can yield various substituted triphenylenes, while reactions with Grignard reagents can produce alkylated or arylated derivatives .

Scientific Research Applications

1,5,9-Triiodotriphenylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,9-triiodotriphenylene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These properties enable it to influence the behavior of other molecules and materials in its vicinity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triiodotriphenylene
  • 1,4,7-Triiodotriphenylene
  • 1,3,6-Triiodotriphenylene

Uniqueness

1,5,9-Triiodotriphenylene is unique due to the specific positions of the iodine atoms, which confer distinct electronic and structural properties. This arrangement allows for unique interactions and reactivity compared to other isomers .

Properties

Molecular Formula

C18H9I3

Molecular Weight

606.0 g/mol

IUPAC Name

1,5,9-triiodotriphenylene

InChI

InChI=1S/C18H9I3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H

InChI Key

PKWVEKBTOHDNBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C4C(=C2C(=C1)I)C=CC=C4I)C=CC=C3I

Origin of Product

United States

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